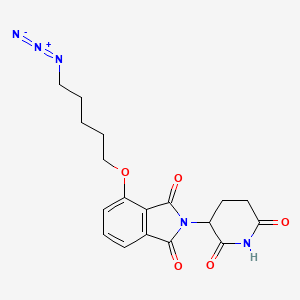

Thalidomide-O-C5-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H19N5O5 |

|---|---|

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

4-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H19N5O5/c19-22-20-9-2-1-3-10-28-13-6-4-5-11-15(13)18(27)23(17(11)26)12-7-8-14(24)21-16(12)25/h4-6,12H,1-3,7-10H2,(H,21,24,25) |

Clave InChI |

GQFFVQOOOJFWFV-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN=[N+]=[N-] |

Origen del producto |

United States |

Foundational & Exploratory

Thalidomide-O-C5-azide: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-C5-azide is a functionalized derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed as a powerful tool in chemical biology and drug discovery. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase for targeted protein degradation. The azide (B81097) functional group serves as a versatile chemical handle for the construction of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins of interest from the cell. This document details the underlying signaling pathways, quantitative parameters, and key experimental protocols for researchers engaged in the development of novel therapeutics based on this technology.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is to function as the E3 ligase-recruiting ligand within a PROTAC.[1] The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][3] The azide group enables the covalent attachment of a linker and a ligand for a specific protein of interest (POI) through "click chemistry".[1] The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRL4^CRBN^ complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination.[2][5] The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4]

Signaling Pathway for PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of a thalidomide-based PROTAC is determined by several key quantitative parameters, including its binding affinity to CRBN and the resulting degradation of the target protein.

| Parameter | Molecule | Value | Assay Method | Significance |

| CRBN Dissociation Constant (Kd) | Thalidomide | ~250 nM | Not Specified | Represents the binding affinity of the E3 ligase recruiter to CRBN. A lower Kd generally indicates stronger binding.[6] |

| Pomalidomide | ~157 nM | Not Specified | Pomalidomide exhibits a higher binding affinity to CRBN compared to thalidomide, which may translate to more potent PROTACs.[6] | |

| Half-maximal inhibitory concentration (IC50) | (S)-thalidomide | 11.0 nM | TR-FRET | Measures the concentration of a compound required to inhibit 50% of the binding of a fluorescent probe to CRBN. The (S)-enantiomer is the more active binder.[7] |

| (R)-thalidomide | 200.4 nM | TR-FRET | The (R)-enantiomer has a significantly lower binding affinity for CRBN.[7] | |

| Half-maximal degradation concentration (DC50) | SHP2 PROTAC (thalidomide-based) | 6.02 nM | Western Blot | The concentration of a PROTAC required to degrade 50% of the target protein in cells. A lower DC50 indicates higher potency.[8] |

| Maximum degradation (Dmax) | Not specified for a specific this compound PROTAC | Varies | Western Blot | The maximum percentage of protein degradation achieved at high PROTAC concentrations.[6] |

Experimental Protocols

Synthesis of Thalidomide-C5-azide

This protocol describes a generalized synthesis of Thalidomide-C5-azide starting from 5-aminothalidomide.[6]

Step 1: Diazotization of 5-Aminothalidomide

-

Dissolve 5-aminothalidomide in a suitable acidic solution (e.g., dilute HCl) at 0°C.

-

Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture for 30-60 minutes to ensure the complete formation of the diazonium salt.[6]

Step 2: Azidation

-

In a separate flask, dissolve sodium azide (NaN₃) in water at 0°C.

-

Slowly add the diazonium salt solution from Step 1 to the sodium azide solution.

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield Thalidomide-C5-azide.[6]

CRBN Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a competitive binding assay to determine the affinity of a thalidomide derivative for CRBN.[9]

-

Reagent Preparation :

-

Prepare a stock solution of tagged recombinant human CRBN protein (e.g., His-tagged or GST-tagged).

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Create a serial dilution of the test compound.

-

-

Assay Procedure :

-

In a 384-well low-volume white plate, add the serially diluted test compound.

-

Add the tagged CRBN protein to each well and incubate for approximately 60 minutes at room temperature to allow for binding.

-

Add the pre-mixed HTRF detection reagents, which include a fluorescently labeled thalidomide tracer and a labeled antibody against the CRBN tag.

-

Incubate for 2-4 hours at room temperature for the binding to reach equilibrium.

-

-

Data Acquisition and Analysis :

-

Measure the HTRF signal using a plate reader.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal).

-

Plot the HTRF ratio against the concentration of the test compound.

-

Determine the IC₅₀ value from the resulting competition curve. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

-

In Vitro Ubiquitination Assay

This assay is to confirm that the PROTAC can induce the ubiquitination of the target protein in the presence of the E3 ligase complex.[10]

-

Reaction Setup :

-

On ice, prepare a master mix in microcentrifuge tubes containing the following components at their final concentrations:

-

E1 enzyme (UBE1): 50-100 nM

-

E2 enzyme (e.g., UBE2D3): 200-500 nM

-

CRL4-CRBN Complex: 50-100 nM

-

Ubiquitin: 5-10 µM

-

Target Protein Substrate: 200-500 nM

-

ATP: 2-5 mM

-

1X Ubiquitination Reaction Buffer

-

-

Add the PROTAC at the desired final concentrations (e.g., a range from 0.1 to 10 µM).

-

Include a negative control with a vehicle (e.g., DMSO) instead of the PROTAC.

-

-

Incubation :

-

Initiate the reactions by adding the ATP solution.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

-

Reaction Termination and Analysis :

-

Stop the reactions by adding 5X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using a primary antibody against the target protein to detect the higher molecular weight bands corresponding to the ubiquitinated substrate.[10]

-

Cell-Based Protein Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of the target protein in a cellular context.[1]

-

Cell Culture and Treatment :

-

Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification :

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis :

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis :

-

Quantify the band intensity using densitometry software.

-

Normalize the target protein level to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[1]

-

Visualizations

Experimental Workflow for PROTAC Development

Caption: Workflow for PROTAC development and validation.

Logical Relationship of Key Parameters

Caption: Logical flow of PROTAC mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. benchchem.com [benchchem.com]

- 7. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Thalidomide-O-C5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Thalidomide-O-C5-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a five-carbon alkyl linker terminating in a versatile azide (B81097) group. The azide handle allows for the facile conjugation to a target protein ligand via "click chemistry," enabling the rapid assembly of PROTAC libraries for targeted protein degradation studies.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-stage process. The first stage involves the synthesis of the 4-hydroxythalidomide core. The second stage is the preparation of the C5-azide alkylating agent, 1-azido-5-bromopentane (B8233741). The final stage is the coupling of these two intermediates via a Williamson ether synthesis to yield the target molecule.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxythalidomide

This protocol describes the condensation reaction to form the 4-hydroxythalidomide core.[1]

Reaction Scheme:

Caption: Synthesis of 4-Hydroxythalidomide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 3-Hydroxyphthalic Anhydride | 164.12 | 1.0 |

| α-Aminoglutarimide HCl | 164.59 | 1.1 |

| Potassium Acetate (B1210297) (KOAc) | 98.14 | 1.2 |

| Glacial Acetic Acid (AcOH) | 60.05 | Solvent |

Procedure:

-

To a round-bottom flask, add 3-hydroxyphthalic anhydride (1.0 eq.), α-aminoglutarimide hydrochloride (1.1 eq.), and potassium acetate (1.2 eq.).

-

Add glacial acetic acid to the flask to serve as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product under vacuum to yield 4-hydroxythalidomide.

-

Further purification can be achieved by recrystallization if necessary.

Expected Yield: 83-96%[1].

Stage 2: Synthesis of 1-Azido-5-bromopentane

This protocol details the synthesis of the azide-functionalized alkylating agent.

Reaction Scheme:

Caption: Synthesis of 1-Azido-5-bromopentane.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1,5-Dibromopentane | 229.99 | 2.0 |

| Sodium Azide (NaN₃) | 65.01 | 1.0 |

| Dimethylformamide (DMF) | 73.09 | Solvent |

Procedure:

-

In a round-bottom flask, dissolve 1,5-dibromopentane (2.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (1.0 eq.) portion-wise to the solution over a period of 2 hours while stirring.

-

Heat the reaction mixture to 60°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain 1-azido-5-bromopentane as a colorless liquid.

Stage 3: Williamson Ether Synthesis of this compound

This protocol describes the O-alkylation of 4-hydroxythalidomide with 1-azido-5-bromopentane.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Hydroxythalidomide | 274.23 | 1.0 |

| 1-Azido-5-bromopentane | 192.06 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |

| Dimethylformamide (DMF) | 73.09 | Solvent |

Procedure:

-

To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-azido-5-bromopentane (1.2 eq.) to the reaction mixture.

-

Heat the reaction to 50-80°C and stir for 2-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Stage | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |

| 1 | 3-Hydroxyphthalic Anhydride, α-Aminoglutarimide HCl | KOAc, AcOH | 4-Hydroxythalidomide | 83-96 |

| 2 | 1,5-Dibromopentane | NaN₃, DMF | 1-Azido-5-bromopentane | ~60 |

| 3 | 4-Hydroxythalidomide, 1-Azido-5-bromopentane | K₂CO₃, DMF | This compound | Variable |

Logical Workflow

The overall logic of the synthesis is a convergent approach where the core thalidomide structure and the functionalized linker are prepared separately and then combined in the final step. This allows for modularity, where different linkers could potentially be coupled to the hydroxythalidomide core.

Caption: Convergent synthesis and purification workflow.

References

Unveiling the Molecular Embrace: A Technical Guide to Thalidomide-O-C5-azide's Binding Affinity for Cereblon

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between Thalidomide-O-C5-azide and its target protein, Cereblon (CRBN). As a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the binding affinity and the molecular mechanisms governing this interaction is paramount for the rational design of novel therapeutics. This document provides a comprehensive overview of the binding landscape, detailed experimental protocols for its characterization, and visual representations of the key biological pathways and experimental workflows.

Quantitative Binding Affinity: A Comparative Overview

While specific quantitative binding data for this compound is not extensively reported in peer-reviewed literature, the scientific consensus asserts that its binding affinity for Cereblon is comparable to that of its parent molecule, thalidomide (B1683933). This is because the C5-azide linker is positioned on the phthalimide (B116566) ring, a region of the molecule that does not directly engage with the critical binding pocket of the Cereblon protein. The primary interactions are mediated by the glutarimide (B196013) ring of thalidomide.

To provide a robust frame of reference, the following table summarizes the reported binding affinities for thalidomide and its clinically significant derivatives, lenalidomide (B1683929) and pomalidomide. These values, determined by various biophysical assays, underscore the high-affinity interaction that is fundamental to their mechanism of action.

| Compound | Binding Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM | Not Specified | The parent compound for a class of immunomodulatory drugs (IMiDs). |

| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) | The (S)-enantiomer exhibits approximately 10-fold stronger binding than the (R)-enantiomer.[1][2] |

| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | The less active enantiomer in terms of Cereblon binding.[1] |

| Lenalidomide | ~178 nM | Not Specified | Binds with higher affinity than thalidomide.[3] |

| Pomalidomide | ~157 nM | Not Specified | Demonstrates the highest affinity among these three derivatives.[3] |

The CRL4-CRBN E3 Ubiquitin Ligase Pathway: A Target for Molecular Glues

Cereblon is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This complex, which also includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1), plays a crucial role in cellular protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[4][6][7]

Thalidomide and its derivatives function as "molecular glues," effectively hijacking the CRL4-CRBN complex.[8][9] Upon binding to Cereblon, these small molecules induce a conformational change in the substrate-binding pocket, leading to the recruitment of proteins that are not normally targeted by this E3 ligase. These newly recognized proteins are termed "neosubstrates."[4][10] The subsequent ubiquitination and degradation of these neosubstrates, which often include transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), are responsible for the therapeutic effects of these drugs in various cancers.[10][11]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for the development of effective CRBN-targeting compounds. Several biophysical techniques are commonly employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative, in-solution technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[5][12]

Methodology:

-

Sample Preparation:

-

Express and purify recombinant Cereblon protein (often in complex with DDB1 to ensure stability).

-

Prepare a concentrated solution of this compound.

-

Both the protein and the ligand must be in the identical, thoroughly degassed buffer to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the purified Cereblon solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of precise injections of the ligand into the protein solution while maintaining a constant temperature.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor surface. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).[13][14]

Methodology:

-

Chip Preparation and Protein Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface.

-

Immobilize purified Cereblon protein onto the sensor surface to a desired density.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the different concentrations of the analyte over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

-

Data Analysis:

-

The binding events are recorded as sensorgrams (response units vs. time).

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

-

Calculate the Kd from the ratio of kd/ka.

-

Competitive Binding Assays

Competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are often used for higher-throughput screening of CRBN binders.[15][16]

Principle:

These assays utilize a fluorescently labeled tracer molecule that is known to bind to the thalidomide-binding site of Cereblon. The test compound (this compound) competes with this tracer for binding to CRBN. The displacement of the fluorescent tracer by the test compound results in a change in the fluorescence signal (e.g., a decrease in FRET or polarization), which is proportional to the binding affinity of the test compound.

Methodology:

-

Assay Setup:

-

A constant concentration of purified Cereblon (often His-tagged) and the fluorescent tracer are added to the wells of a microplate.

-

For TR-FRET, a corresponding labeled antibody (e.g., anti-His-Europium) is also added.

-

Serial dilutions of the test compound are then added to the wells.

-

-

Incubation and Measurement:

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence signal is measured using a plate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The change in the fluorescence signal is plotted against the concentration of the test compound.

-

The data is fitted to a dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer). The IC50 value can then be used to calculate the inhibition constant (Ki), which is an indicator of the binding affinity.

-

Logical Relationship of this compound Interaction with Cereblon

The interaction of this compound with Cereblon is a prerequisite for its function in targeted protein degradation. This relationship can be visualized as a logical flow from the initial binding event to the ultimate biological outcome.

Conclusion

This compound serves as a critical tool in the rapidly advancing field of targeted protein degradation. Its high-affinity binding to Cereblon, a characteristic inherited from its parent molecule, enables the precise recruitment of the cellular protein degradation machinery to targets of interest. The experimental protocols and conceptual frameworks presented in this guide provide researchers with the necessary tools and understanding to effectively characterize and utilize this and similar molecules in the pursuit of novel therapeutic strategies. A thorough understanding of the binding affinity and the underlying biological pathways is essential for the successful design and optimization of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifesensors.com [lifesensors.com]

- 7. researchgate.net [researchgate.net]

- 8. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]

- 11. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. biorxiv.org [biorxiv.org]

The C5 Azide Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide provides an in-depth exploration of the C5 azide (B81097) linker, a versatile and widely used component in PROTAC design. We will delve into its synthesis, its role in facilitating efficient PROTAC assembly via "click chemistry," and its impact on the biological activity and physicochemical properties of the resulting degraders. This guide is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of novel protein degraders.

The Rationale for the C5 Azide Linker

The "C5" designation refers to a five-carbon alkyl chain, which has been empirically shown to provide an optimal spatial separation between the E3 ligase ligand and the POI ligand in many PROTACs. This separation is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in reduced efficacy due to entropic penalties.

The terminal azide group (N₃) serves as a highly versatile chemical handle. It is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for the modular assembly of PROTAC libraries. The azide's bioorthogonality ensures that it does not readily react with other functional groups found in biological systems, providing a clean and specific conjugation strategy.

Data Presentation: Quantitative Analysis of PROTACs

The following tables summarize quantitative data from various studies, highlighting the impact of linker composition and length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |

Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |

| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |

| PEG | Three PEG units | Weak degradation |

Table 5: Physicochemical Properties of Selected Clinical PROTACs

| PROTAC | E3 Ligase | MW (Da) | logD (pH 7.4) | ePSA (Ų) |

| ARV-110 | CRBN | 812 | 3.4 | 129 |

| ARV-471 | CRBN | 784 | 3.5 | 118 |

| DT-2216 | VHL | 958 | 4.8 | 146 |

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C5-Azide

This protocol describes the synthesis of a key building block for CRBN-recruiting PROTACs.

Materials:

-

Potassium carbonate (K₂CO₃)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[1]

-

Stir the reaction mixture at 60 °C for 12 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).[1]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[1]

Step 2: Azide Substitution

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).[1]

-

Stir the reaction mixture at 60 °C for 6 hours.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).[1]

-

Wash the combined organic layers with water and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[1]

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker to an alkyne-functionalized POI ligand.

Materials:

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide)

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as an accelerating ligand)

-

Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

-

Dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in the chosen solvent.

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction mixture.

-

Prepare a separate aqueous solution of CuSO₄·5H₂O (0.1 eq). If using an accelerating ligand, pre-mix the CuSO₄ solution with the ligand.

-

Add the copper catalyst solution to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the PROTAC can be purified by an appropriate method, such as preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can then be calculated.[2]

Protocol 4: Ternary Complex Formation Assay using AlphaLISA

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant E3 ligase (e.g., His-tagged CRBN/DDB1)

-

PROTAC compound

-

AlphaLISA acceptor beads (e.g., anti-GST)

-

AlphaLISA donor beads (e.g., anti-His)

-

Assay buffer

-

384-well assay plate

Procedure:

-

Reagent Preparation: Prepare the tagged recombinant proteins and the PROTAC at various concentrations in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC.

-

Incubation: Incubate at room temperature for 1 hour to allow complex formation.

-

Bead Addition: Add AlphaLISA acceptor beads and donor beads to the wells.

-

Incubation: Incubate in the dark at room temperature for 1 hour.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is often observed, and the "hook effect" may be seen at high PROTAC concentrations.

Protocol 5: Cell Viability Assessment by MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Adherent cells

-

PROTAC of interest

-

96-well plate

-

MTT solution (0.5 mg/mL)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 (concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Mandatory Visualization

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Discovery and development of functionalized cereblon ligands

An In-depth Technical Guide to the Discovery and Development of Functionalized Cereblon Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. At the heart of this strategy are E3 ubiquitin ligases, which are responsible for tagging proteins with ubiquitin for proteasomal degradation. Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of TPD due to its druggability and the clinical success of molecules that modulate its function.[1][2]

This technical guide provides a comprehensive overview of the discovery, mechanism, and development of functionalized cereblon ligands. It covers the foundational "molecular glues" and the engineered Proteolysis-Targeting Chimeras (PROTACs), detailing their mechanisms of action, synthetic strategies, and the key experimental protocols required for their evaluation.

The Serendipitous Discovery of Cereblon's Role

The story of cereblon ligands begins with thalidomide (B1683933), a drug marketed in the 1950s as a sedative but later found to cause severe birth defects.[3] For decades, its mechanism of action was unknown. However, thalidomide was repurposed for treating conditions like multiple myeloma.[3][4] The breakthrough came in 2010 when Cereblon (CRBN) was identified as the primary direct target of thalidomide.[3][4] This discovery revealed that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931)—collectively known as immunomodulatory imide drugs (IMiDs)—exert their therapeutic and teratogenic effects by binding to CRBN.[4][5][6][7] This pivotal finding transformed our understanding of these drugs and laid the groundwork for the entire field of CRBN-mediated TPD.[5][6]

CRBN is a component of the CRL4 E3 ubiquitin ligase complex, which also includes Cullin 4 (CUL4A/B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4][8][9] In this complex, CRBN acts as the substrate receptor, determining which proteins are targeted for degradation.[10]

Mechanisms of Action: Molecular Glues and PROTACs

Functionalized cereblon ligands harness the CRL4-CRBN complex in two primary ways: as "molecular glues" or as components of PROTACs.

Molecular Glues: IMiDs and CELMoDs

Molecular glues are small molecules that induce a novel interaction between two proteins that would not normally associate. IMiDs like thalidomide, lenalidomide, and pomalidomide are the archetypal molecular glues.[11] They bind to a pocket in CRBN, altering its surface to create a new binding interface for "neosubstrates"—proteins not typically recognized by CRBN.[3][5][6]

For IMiDs, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The recruitment of IKZF1 and IKZF3 to the CRL4-CRBN complex leads to their polyubiquitination and subsequent degradation.[12] This degradation is responsible for the potent anti-myeloma effects of these drugs. Newer, more potent Cereblon E3 Ligase Modulatory Drugs (CELMoDs) like iberdomide (B608038) (CC-220) and mezigdomide (B2442610) (CC-92480) have been developed with improved affinity for CRBN and enhanced degradation of these neosubstrates.[12][13]

PROTACs: Hijacking CRBN for Targeted Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a specific protein of interest (POI) into proximity with an E3 ligase.[14] A typical PROTAC consists of three components:

-

A "warhead" ligand that binds to the POI.

-

An E3 ligase-recruiting ligand (e.g., a functionalized thalidomide derivative).

-

A flexible linker connecting the two ligands.

By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, inducing the ubiquitination and degradation of the POI.[14] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically—once the POI is degraded, the PROTAC is released and can target another POI molecule.[14] This catalytic nature often allows for potent activity at very low concentrations.

Development of Functionalized Cereblon Ligands

The development of effective CRBN-based degraders requires robust synthetic chemistry to create diverse and functionalized ligands.

Synthetic Strategies

Much of the synthetic effort has focused on modifying the thalidomide scaffold, particularly the glutarimide (B196013) and phthalimide (B116566) motifs.[2][15] Key strategies include:

-

Functionalization of the Phthalimide Ring: Introducing reactive handles (e.g., amines, carboxylic acids, alkynes) onto the phthalimide moiety allows for the attachment of linkers for PROTAC synthesis. This is the most common point of attachment.[10]

-

Glutarimide Modifications: While less common, modifications to the glutarimide ring are being explored to alter binding affinity and degradation profiles.[15] Recent advances include late-stage C-H functionalization and photocatalytic methods to diversify these scaffolds.[15]

-

Novel Scaffolds: Researchers are moving beyond the classic IMiD structure to discover new chemotypes that bind CRBN, such as dihydrouracils and benzamide-based ligands, to improve properties and potentially avoid off-target effects associated with IMiDs.[1][16]

The choice of linker attachment point is critical, as it can significantly impact the stability of the molecule and its ability to form a productive ternary complex.[17]

Quantitative Data on Cereblon Ligands

The potency of cereblon ligands is assessed by their binding affinity (IC₅₀, Kᵢ, or Kₑ) and, for degraders, their ability to induce degradation of a target protein (DC₅₀ and Dₘₐₓ).

Table 1: Binding Affinities of Selected Ligands to Cereblon

| Compound | Assay Type | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Thalidomide | TR-FRET | ~2.5 µM | [18] |

| Lenalidomide | TR-FRET | 1.5 µM | [18] |

| Pomalidomide | TR-FRET | 1.2 µM | [18] |

| CC-220 (Iberdomide) | TR-FRET | 60 nM | [18] |

| CC-885 | TR-FRET | ~10 nM |[18] |

Note: Binding affinities can vary significantly based on the assay format and conditions.

Table 2: Degradation Potency of Representative CRBN-based PROTACs

| PROTAC | Target | Cell Line | Degradation (DC₅₀) | Reference |

|---|---|---|---|---|

| dBET1 | BRD4 | MV4;11 | 8 nM | N/A |

| ARV-110 | Androgen Receptor | VCaP | ~1 nM | N/A |

| VZ185 | BRD9 / BRD7 | MOLM-13 | ~1.8 nM | [19] |

| 5Y-3 | BRD4 | SU-DHL-4 | <100 nM |[16] |

DC₅₀: Concentration required for 50% degradation of the target protein.

Experimental Protocols and Workflows

The development of a novel CRBN-based degrader follows a structured workflow involving synthesis, biochemical/cellular assays, and validation.

Key Experimental Methodologies

Protocol 1: Cell-Based CRBN Target Engagement Assay

This assay determines if a test compound can bind to CRBN within a cellular context by measuring its ability to compete with a known degrader.[18][20]

-

Objective: To measure the apparent binding affinity of unlabeled compounds to cellular CRBN.

-

Principle: A well-characterized "probe" PROTAC (e.g., an HDAC6 degrader) is added to cells, causing degradation of its target (HDAC6). If a test compound binds to CRBN, it will compete with the probe PROTAC, preventing HDAC6 degradation. The level of HDAC6 is then quantified.

-

Methodology:

-

Cell Culture: Plate cells (e.g., MM.1S multiple myeloma cells) in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat cells with a serial dilution of the test compound (or DMSO as a vehicle control) for 1-2 hours. This allows the test compound to enter the cells and engage with CRBN.

-

Probe Addition: Add a fixed concentration of the probe PROTAC (e.g., 100 nM of an HDAC6 degrader) to all wells except the negative control. Incubate for a further 4-6 hours.

-

Cell Lysis & Detection: Lyse the cells and quantify the remaining HDAC6 levels. This can be done via various methods:

-

In-Cell ELISA: Fix and permeabilize cells in the plate, then use a primary antibody against HDAC6 and a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Western Blot: Prepare cell lysates, run SDS-PAGE, transfer to a membrane, and probe with antibodies for HDAC6 and a loading control (e.g., GAPDH).

-

-

Data Analysis: Normalize the HDAC6 signal to the vehicle control. Plot the percentage of HDAC6 rescue against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's cellular affinity for CRBN.

-

Protocol 2: Target Degradation by Western Blot

This is the most common method to confirm and quantify the degradation of a POI.

-

Objective: To measure the extent and concentration-dependency of POI degradation.

-

Methodology:

-

Treatment: Plate cells and treat with a serial dilution of the PROTAC for a set time period (e.g., 16-24 hours). Include a vehicle control (DMSO).

-

Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the POI. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) whose levels are not expected to change.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of protein remaining against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Protocol 3: Global Proteomics for Selectivity Profiling

To ensure a degrader is selective for its intended target, its effect on the entire proteome should be assessed.

-

Objective: To identify all proteins that are degraded upon treatment with a PROTAC, thus assessing its selectivity.

-

Methodology:

-

Treatment: Treat cells with the PROTAC at a concentration that achieves maximal degradation of the POI (e.g., 5-10x the DC₅₀) and a vehicle control. Use a short treatment time (e.g., 2-6 hours) to focus on direct degradation events.[21]

-

Sample Preparation: Harvest cells, lyse, and digest the proteins into peptides (typically with trypsin).

-

Labeling (Optional but Recommended): For quantitative analysis, peptides from different conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and measures their abundance.

-

Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance between the PROTAC-treated and control samples. Proteins that are significantly and consistently downregulated in the treated samples are identified as potential off-targets.

-

Signaling Pathways and Therapeutic Implications

The degradation of specific substrates by CRBN modulators has profound effects on cellular signaling, particularly in cancer. The degradation of IKZF1 and IKZF3 in multiple myeloma cells leads to the downregulation of key oncogenic factors, including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately causing cell death.[12][22][23]

Beyond oncology, CRBN has been implicated in other physiological processes, such as the Wnt signaling pathway, highlighting the need for careful selectivity profiling when developing new CRBN-based therapeutics.[24][25]

Conclusion

The discovery of cereblon as the target of thalidomide has unlocked a powerful new paradigm in drug discovery. Functionalized cereblon ligands, whether acting as molecular glues or as part of PROTACs, enable the selective degradation of disease-relevant proteins. The continued development of novel CRBN ligands with diverse scaffolds, improved properties, and tailored functionalities, guided by the robust experimental workflows outlined here, promises to expand the reach of targeted protein degradation and deliver new therapies for a wide range of diseases.

References

- 1. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent Advances in Glutarimide Chemistry for Cereblon-Mediated Targeted Protein Degradation: Developments in Synthesis and Diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promegaconnections.com [promegaconnections.com]

- 20. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. ashpublications.org [ashpublications.org]

- 23. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Thalidomide (B1683933) Derivatives

Introduction

Thalidomide, a drug with a tumultuous history, has undergone a remarkable renaissance. Initially marketed as a sedative, its severe teratogenic effects led to its withdrawal. However, subsequent research unveiled its potent immunomodulatory and anti-cancer properties, leading to its repurposing for treating conditions like multiple myeloma and erythema nodosum leprosum.[1][2][3] This resurgence of interest has spurred the development of thalidomide derivatives, known as immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, which exhibit enhanced therapeutic efficacy and altered safety profiles.[1][3]

The cornerstone of thalidomide's and its derivatives' mechanism of action is their interaction with the protein Cereblon (CRBN).[1][2][3] CRBN functions as a substrate receptor within the Cullin-RING ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] The binding of IMiDs to CRBN allosterically modifies the complex, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of specific substrate proteins termed "neosubstrates."[1][4] This targeted protein degradation is the primary driver of the therapeutic effects of these drugs.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of thalidomide derivatives, detailing the molecular interactions, key structural motifs, and the resultant biological activities. We will delve into the quantitative data, experimental protocols, and the signaling pathways that govern their function.

Core Mechanism of Action: Molecular Glues for Targeted Protein Degradation

Thalidomide and its analogs do not inhibit an enzyme in the traditional sense; instead, they act as "molecular glues." They facilitate an interaction between CRBN and proteins that would not normally be recognized as substrates. The key steps in this process are:

-

Binding to Cereblon (CRBN): The IMiD molecule binds to a specific pocket on the CRBN protein, which is part of the larger CRL4^CRBN^ E3 ubiquitin ligase complex, also comprising DDB1, Cul4, and Roc1.[1]

-

Altered Substrate Specificity: This binding event creates a new protein interface on the surface of CRBN.

-

Neosubstrate Recruitment: This new interface has a high affinity for specific "neosubstrate" proteins. For the anti-myeloma effects of lenalidomide and pomalidomide, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][5] The teratogenic effects are linked to the degradation of other neosubstrates, such as SALL4.[1][4]

-

Ubiquitination: The recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This leads to the polyubiquitination of the neosubstrate.

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.

The degradation of IKZF1 and IKZF3 in multiple myeloma cells is a critical event, leading to downstream effects such as apoptosis and immunomodulation, which contribute to the overall anti-cancer activity.[2][5]

Caption: Mechanism of action of thalidomide derivatives.

Structure-Activity Relationship (SAR) of Thalidomide Derivatives

The biological activity of thalidomide derivatives is highly dependent on their chemical structure. Key structural components that dictate their efficacy and substrate specificity include the glutarimide (B196013) ring, the phthalimide (B116566) ring, and the linker connecting them.

-

The Glutarimide Ring: This moiety is essential for binding to Cereblon. The hydrogen atom at the C4 position of the glutarimide ring forms a crucial hydrogen bond with the CRBN protein. Modifications to this ring can significantly impact binding affinity and subsequent neosubstrate degradation.

-

The Phthalimide Ring: While the glutarimide ring is the primary anchor to CRBN, the phthalimide ring also contributes to the binding and provides a scaffold for chemical modifications. Substitutions on this ring have led to the development of more potent derivatives.

-

Lenalidomide: Features an amino group at the 4-position of the phthalimide ring, which enhances its anti-inflammatory and anti-myeloma activities compared to thalidomide.

-

Pomalidomide: Also has an amino group at the 4-position and a carbonyl group at the 7-position of the phthalimide ring, making it even more potent than lenalidomide in many contexts.[1]

-

-

Stereochemistry: Thalidomide possesses a chiral center at the α-carbon of the glutarimide ring, existing as (S)- and (R)-enantiomers. The (S)-enantiomer exhibits significantly stronger binding to CRBN (approximately 10-fold) and is the more potent teratogen.[1][6] However, the enantiomers can rapidly interconvert under physiological conditions, meaning administration of a single enantiomer does not eliminate the effects of the other.[7]

Caption: Key SAR points for thalidomide derivatives.

Quantitative Data on Biological Activity

The potency of thalidomide and its derivatives can be quantified through various assays, including measurements of binding affinity to CRBN and the half-maximal inhibitory concentration (IC50) in cell proliferation assays.

Table 1: Binding Affinity of IMiDs to Cereblon (CRBN)

| Compound | Assay Type | Kd / Ki / IC50 | Reference |

| Thalidomide | TR-FRET | IC50: 22.4 nM | [8] |

| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | [8] |

| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | [8] |

| Lenalidomide | TR-FRET | IC50: 8.9 nM | [8] |

| Pomalidomide | TR-FRET | IC50: 6.4 nM | [8] |

Note: Lower values indicate higher binding affinity.

Table 2: Anti-proliferative Activity (IC50) of Thalidomide Derivatives in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Thalidomide | MM.1S | >10 | - |

| Lenalidomide | MM.1S | 1-10 | - |

| Pomalidomide | MM.1S | 0.1-1 | - |

| TC11 | KMM1 | 4-8 | [9] |

| TC13 | KMM1 | 4-11 | [9] |

Note: IC50 values can vary significantly between different cell lines and assay conditions.

Experimental Protocols

1. Cereblon (CRBN) Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is highly sensitive for quantifying the binding of ligands to CRBN.

-

Principle: The assay measures the FRET between a terbium-labeled anti-tag antibody bound to a tagged CRBN protein (donor) and a fluorescently labeled thalidomide probe (e.g., BODIPY FL Thalidomide) (acceptor). When a test compound competes with the fluorescent probe for binding to CRBN, the FRET signal decreases.

-

Methodology:

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged DDB1-CRBN protein complex, BODIPY FL Thalidomide fluorescent probe, assay buffer.

-

Procedure: a. To the wells of a microplate, add the GST-DDB1-CRBN protein complex and the terbium-labeled anti-GST antibody. b. Add the test compound at various concentrations. c. Add the BODIPY FL Thalidomide fluorescent probe. d. Incubate the plate to allow the binding to reach equilibrium. e. Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the FRET ratio and plot it against the concentration of the test compound to determine the IC50 value.

-

2. In Vitro Ubiquitination Assay

This assay directly measures the IMiD-dependent ubiquitination of a neosubstrate.

-

Principle: Recombinant components of the ubiquitination cascade are combined in vitro to reconstitute the enzymatic activity. The ubiquitination of the neosubstrate is then detected, typically by Western blot.

-

Methodology:

-

Reaction Components:

-

E1 Ubiquitin-Activating Enzyme (e.g., UBE1)

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D3)

-

E3 Ligase Complex (recombinant CRL4^CRBN^)

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

Ubiquitin

-

ATP

-

Test compound (e.g., pomalidomide) or DMSO vehicle control

-

Ubiquitination reaction buffer

-

-

Procedure: a. Combine the E1, E2, CRL4^CRBN^ complex, ubiquitin, and IKZF1 substrate in a reaction tube on ice.[10] b. Add the test compound or DMSO. c. Initiate the reaction by adding ATP.[10] d. Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[10] e. Stop the reaction by adding SDS-PAGE sample buffer and boiling.[10]

-

Detection: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using a primary antibody specific for the neosubstrate (e.g., anti-IKZF1). d. A ladder of higher molecular weight bands corresponding to polyubiquitinated IKZF1 will be visible in the presence of the active compound.

-

Caption: Workflow for an in vitro ubiquitination assay.

The structure-activity relationship of thalidomide derivatives is a compelling example of how a deep understanding of molecular mechanisms can transform drug development. The discovery of Cereblon as the primary target and the "molecular glue" mechanism of action have provided a rational basis for the design of new therapeutic agents. The key SAR insights—the essential nature of the glutarimide ring for CRBN binding, the role of the phthalimide ring for potency-enhancing modifications, and the stereospecificity of the interaction—have guided the creation of highly potent drugs like lenalidomide and pomalidomide.

Furthermore, these principles are now being leveraged in the development of Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide scaffold is used as an E3 ligase-binding handle to target a wide range of disease-causing proteins for degradation.[1][3] The continued exploration of the SAR of CRBN modulators holds immense promise for the future of targeted protein degradation and the development of novel therapies for cancer and other diseases.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thalidomide and its derivatives [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Thalidomide-O-C5-azide: A Technical Guide for PROTAC Development

CAS Number: 2411098-96-7

This technical guide provides an in-depth overview of Thalidomide-O-C5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation. This guide covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in the development of novel therapeutics.

Compound Data

This compound is a functionalized derivative of thalidomide (B1683933), a well-known ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The incorporation of a C5 azide (B81097) linker allows for its convenient conjugation to a target protein ligand via "click chemistry," forming a heterobifunctional PROTAC.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2411098-96-7 | [4] |

| Molecular Formula | C₁₈H₁₉N₅O₅ | [1] |

| Molecular Weight | 385.38 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥95% (HPLC) | [1][4] |

| Solubility | Soluble in DMSO and DMF | [6] |

| Storage | Store at -20°C, protect from light | [4] |

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC, containing a ligand for a protein of interest (POI), simultaneously binds to its target. This induced proximity brings the POI into close contact with the E3 ligase machinery, leading to the polyubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the alkylation of 4-hydroxythalidomide with a suitable C5-azide linker, such as 1-azido-5-bromopentane (B8233741).

Materials:

-

4-Hydroxythalidomide

-

1-Azido-5-bromopentane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-hydroxythalidomide in DMF, add potassium carbonate.

-

Add 1-azido-5-bromopentane to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized target protein ligand.[2][7]

Materials:

-

This compound

-

Alkyne-functionalized protein of interest (POI) ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

Procedure:

-

Prepare stock solutions of this compound, the alkyne-functionalized POI ligand, CuSO₄, and TBTA in DMSO. Prepare a fresh stock solution of sodium ascorbate in water.

-

In a reaction vial, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a mixture of DMSO and water.

-

In a separate tube, premix CuSO₄ (0.1 equivalents) and TBTA (0.5 equivalents).

-

Add the CuSO₄/TBTA mixture to the reaction vial.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the resulting PROTAC using reverse-phase high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a synthesized PROTAC and quantifying the degradation of the target protein via Western blotting.[8][9]

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Safety and Handling

This compound is a derivative of thalidomide, a known teratogen. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place at -20°C.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheet (SDS) for thalidomide.[5][10]

Conclusion

This compound is a valuable and versatile chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the facile conjugation to various protein of interest ligands via click chemistry, makes it an indispensable component in the design and synthesis of novel targeted protein degraders. The experimental protocols provided in this guide offer a framework for the successful application of this compound in advancing the field of targeted protein degradation.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. interchim.fr [interchim.fr]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. rndsystems.com [rndsystems.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Thalidomide-O-C5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug discovery, and materials science. This copper-free click chemistry reaction proceeds with high efficiency and specificity between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage under physiological conditions. The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems and for the conjugation of sensitive biomolecules.

Thalidomide-O-C5-azide is a functionalized derivative of thalidomide (B1683933), a well-known molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN). By incorporating an azide handle at the C5 position of the phthalimide (B116566) ring via an ether linkage, thalidomide can be readily conjugated to various molecules of interest, such as protein ligands, to create Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins implicated in disease.

These application notes provide detailed protocols and supporting data for the use of this compound in SPAAC reactions, enabling researchers to efficiently synthesize thalidomide-based conjugates for a wide range of applications, including the development of novel therapeutics.

Data Presentation

Table 1: Comparative Quantitative Data for CRBN Ligands

| Feature | Pomalidomide (B1683931) | Thalidomide | Reference |

| CRBN Binding Affinity (Kd) | ~157 nM | ~250 nM | [1] |

| Resulting PROTAC Potency | Generally higher | Generally lower | [1] |

| Synthesis Complexity of Azide Derivative | Generally more complex | Relatively simpler | [1] |